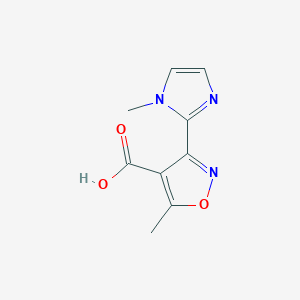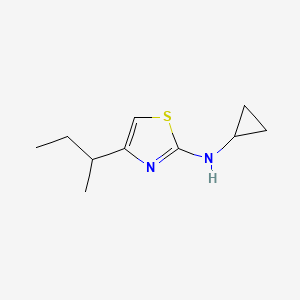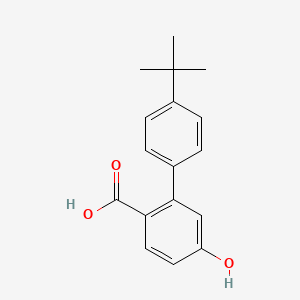
2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid is an organic compound with a molecular formula of C15H16O3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a 4-tert-butylphenyl group and the hydrogen atom at the 4-position is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid typically involves the alkylation of phenol with tert-butylbenzene followed by carboxylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the Friedel-Crafts alkylation of phenol with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation and carboxylation steps to introduce the carboxyl group at the desired position.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-(4-tert-Butylphenyl)-4-oxobenzoic acid.
Reduction: Formation of 2-(4-tert-Butylphenyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of 2-(4-tert-Butylphenyl)-4-chlorobenzoic acid or 2-(4-tert-Butylphenyl)-4-alkoxybenzoic acid.
Scientific Research Applications
2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butyl group can influence the compound’s hydrophobicity and overall stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(4-tert-Butylphenyl)-4-hydroxybenzoic acid can be compared with other similar compounds such as:
4-tert-Butylphenol: Lacks the carboxyl group, making it less acidic and less reactive in certain chemical reactions.
2,4-Ditert-butylphenol: Contains two tert-butyl groups, which can significantly alter its chemical properties and reactivity.
4-Hydroxybenzoic acid: Lacks the tert-butyl group, making it more hydrophilic and less stable in certain conditions.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18)8-9-14(15)16(19)20/h4-10,18H,1-3H3,(H,19,20) |
InChI Key |
LVRSXBXPXZTKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


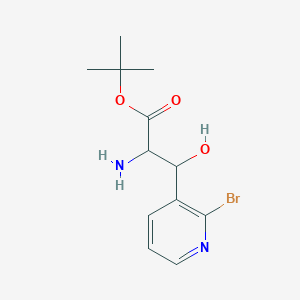
![2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13209430.png)
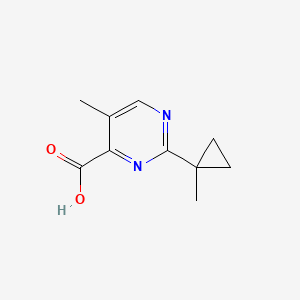
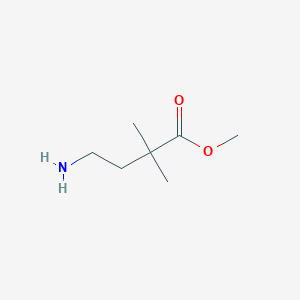
![[2-(Chloromethyl)butyl]cyclopentane](/img/structure/B13209443.png)
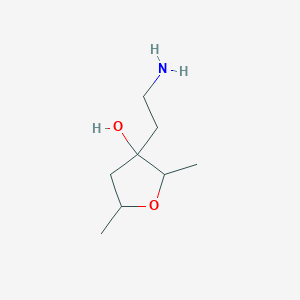

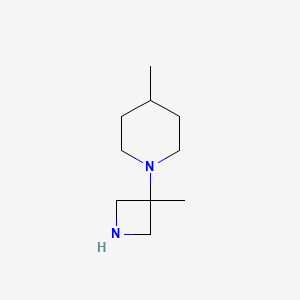
![N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13209462.png)
![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B13209463.png)

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13209474.png)
